

Application Notes and Protocols for MRX-2843 in Murine Models

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosing and administration of MRX-2843, a dual MERTK and FLT3 inhibitor, in preclinical mouse models of acute myeloid leukemia (AML). The protocols and data presented are compiled from published preclinical studies to guide researchers in designing and executing in vivo experiments.

Overview of MRX-2843

MRX-2843 is an orally bioavailable, ATP-competitive small-molecule tyrosine kinase inhibitor with high potency against both MERTK and FLT3.[1][2] MERTK is overexpressed in a majority of AML cases, and activating mutations in FLT3 are present in a significant subset of patients, making MRX-2843 a promising therapeutic agent.[3][4] Preclinical studies have demonstrated its efficacy in prolonging survival in various murine orthotopic xenograft models of AML.[3][5] MRX-2843 has been shown to inhibit the phosphorylation of MERTK and FLT3 and their downstream signaling effectors, leading to apoptosis and reduced colony formation in AML cells.[1][4][6]

Quantitative Data Summary

The following tables summarize the key parameters for the dosing and administration of **MRX-2843** in mice based on published literature.

Table 1: Pharmacokinetic Profile of MRX-2843 in Mice



Parameter	Value	Reference
Dose	3 mg/kg	[1][2]
Route of Administration	Oral	[1][2]
Oral Bioavailability	78%	[1][2]
Cmax	1.3 μΜ	[1][2]
t1/2	4.4 hours	[1][2]

Table 2: Efficacy of MRX-2843 in Murine Xenograft Models of AML



Xenograft Model	Mouse Strain	MRX- 2843 Dose	Vehicle	Treatmen t Schedule	Median Survival (MRX- 2843 vs. Vehicle)	Referenc e
NOMO-1	NSGS	Not Specified	Saline	Once daily, starting day 21 post- transplanta tion	51 days vs. 37 days	[1][4]
MOLM-14	NSG	Not Specified	Saline	Once daily, starting day 21 post- transplanta tion	126 days vs. 38 days	[1][6]
MOLM-14	NSG	50 mg/kg	Saline	Once daily, starting day 22 post- transplanta tion	121 days vs. 36 days	[1][7]
MOLM- 14:D835Y	NSG	50 mg/kg	Saline	Once daily, starting day 26 post- transplanta tion	94 days vs. 35.5 days	[1][7]



MOLM- 14:F691L	NSGS	50 mg/kg	Saline	Once daily, starting day 28 post- transplanta tion	87 days vs. 48 days	[1][7]
Patient- Derived (MERTK+F LT3-WT)	NSGS	Not Specified	Saline	Not Specified	42 days vs. 28.5 days (post- treatment)	[1][8]
Patient- Derived (MERTK+F LT3-ITD)	NSGS	30 mg/kg and 50 mg/kg	Not Specified	Not Specified	Data not provided	[1]

Experimental Protocols Preparation of MRX-2843 for Oral Administration

This protocol describes the preparation of **MRX-2843** for administration to mice via oral gavage.

Materials:

- MRX-2843
- Vehicle (e.g., saline, or 50 mg/kg hydroxybutenyl-β-cyclodextrin in saline for quizartinib comparison studies)[1]
- · Appropriate tubes for mixing
- · Vortex mixer
- · Oral gavage needles

Procedure:



- Determine the required concentration of MRX-2843 based on the desired dose (e.g., 50 mg/kg) and the average weight of the mice.
- Weigh the appropriate amount of MRX-2843 powder.
- Suspend the MRX-2843 powder in the chosen vehicle.
- Vortex the suspension thoroughly to ensure it is homogenous before each administration.
- Prepare the formulation fresh daily.[2]

Orthotopic AML Xenograft Model Establishment

This protocol outlines the procedure for establishing orthotopic AML xenografts in immunodeficient mice.

Materials:

- AML cell lines (e.g., MOLM-14, NOMO-1) or primary patient AML cells
- Immunodeficient mice (e.g., NSG, NSGS), 4-6 months of age[1][2]
- Phosphate-buffered saline (PBS)
- Syringes and needles for tail vein injection
- Cell counter

Procedure:

- Culture the AML cells under appropriate conditions.
- Harvest and wash the cells with PBS.
- Count the cells and resuspend them in PBS at the desired concentration (e.g., 1 x 10⁶ to 2.5 x 10⁶ cells per mouse).
- Inject the cell suspension into the tail vein of the recipient mice.



 Monitor the mice for signs of engraftment and disease progression. This can be done by monitoring for human CD45+ cells in the peripheral blood or bone marrow via flow cytometry.
 [1][2]

In Vivo Efficacy Study

This protocol provides a general framework for conducting an in vivo efficacy study of **MRX-2843** in an established AML xenograft model.

Materials:

- AML xenograft-bearing mice
- Prepared MRX-2843 formulation
- Vehicle control
- Oral gavage needles
- Calipers for tumor measurement (if applicable)
- Flow cytometry reagents for monitoring disease burden

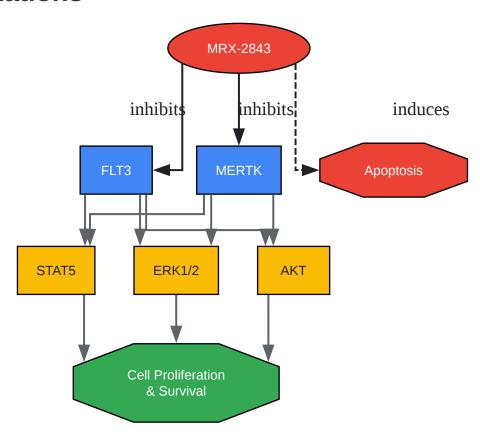
Procedure:

- Once leukemia is established (e.g., detectable hCD45+ cells in peripheral blood or bone marrow), randomize the mice into treatment and control groups.[1][7]
- Record the initial body weight of each mouse.
- Administer MRX-2843 or vehicle to the respective groups via oral gavage once daily.[3][5]
 The volume of administration is typically 10 mL/kg.[2]
- Monitor the mice regularly for signs of toxicity (e.g., weight loss, changes in behavior).
- Monitor disease progression by measuring peripheral disease burden (percentage of hCD45+ cells) at specified time points.[8]



- Continue treatment as defined by the study protocol. In some studies, treatment was continued until the conclusion of the study or a specific endpoint was reached.[1][7]
- Record survival data and plot Kaplan-Meier curves to assess the effect of MRX-2843 on survival.

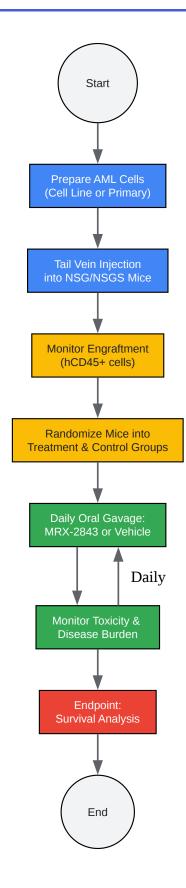
Visualizations



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Caption: MRX-2843 inhibits MERTK and FLT3 signaling pathways.





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Caption: Workflow for in vivo efficacy studies of MRX-2843.



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